molecular formula C25H24N2O2S B4045729 3-(3-methoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3-methoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4045729
M. Wt: 416.5 g/mol
InChI Key: DSMBAVFCSDGHMX-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C25H24N2O2S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.15584919 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of dibenzo[b,e][1,4]diazepin-1-ones involves efficient multistep processes, highlighting the compound's potential for biological and pharmacological activities, particularly as anticonvulsants and in schizophrenia treatment within the central nervous system (CNS) (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007). Another study focused on the synthesis and reactions of 11-substituted derivatives, demonstrating their moderate analgesic activity (Matsuo, Yoshida, Ohta, & Tanaka, 1985).

Pharmacological Activities

A novel naphthyridine derivative showed promising anticancer activity in human malignant melanoma cell lines, inducing necroptosis at low concentrations and apoptosis at high concentrations (Kong, Lv, Yan, Chang, & Wang, 2018). This indicates the potential therapeutic applications of diazepin-1-one derivatives in cancer treatment.

Material Science Applications

In material science, benzodiazepine derivatives were investigated as corrosion inhibitors for mild steel in acidic media, demonstrating that these compounds act as mixed-type inhibitors and form a protective layer on the steel surface, reducing iron ion dissolution (Laabaissi, Rbaa, Benhiba, Rouifi, Kumar, Bentiss, Oudda, Lakhrissi, Warad, & Zarrouk, 2021).

Structural Analysis

Structural determinations of dibenzo[b,f]thiepine and dibenzo[b,f]oxepine derivatives have provided insights into their solid-state conformational parameters, revealing the importance of molecular geometry for their interaction with biological receptors (Bandoli & Nicolini, 1982).

Properties

IUPAC Name

9-(3-methoxyphenyl)-6-(5-methylthiophen-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-15-10-11-23(30-15)25-24-21(26-19-8-3-4-9-20(19)27-25)13-17(14-22(24)28)16-6-5-7-18(12-16)29-2/h3-12,17,25-27H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMBAVFCSDGHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
3-(3-methoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
3-(3-methoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
Reactant of Route 4
3-(3-methoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
3-(3-methoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
3-(3-methoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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